dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide
Description
Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium bromide is a quaternary ammonium bromide characterized by a complex structure combining sulfonyl, sulfide, and propargyl groups. This compound exhibits unique physicochemical properties due to its hybrid functionality, making it relevant in organic synthesis and pharmaceutical applications.
Properties
Molecular Formula |
C8H16BrNO2S2 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide |
InChI |
InChI=1S/C8H16NO2S2.BrH/c1-5-6-9(2,3)7-8-12-13(4,10)11;/h1H,6-8H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
DPRNCEFMVHHHSJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCSS(=O)(=O)C)CC#C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide typically involves multiple steps. One common method includes the reaction of a dimethyl compound with a methylsulfonylsulfanyl precursor under controlled conditions. The reaction is often carried out in the presence of a strong base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and catalysts is often preferred to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate inflammatory responses and microbial growth .
Comparison with Similar Compounds
Structural and Functional Group Comparison with Analogous Compounds
Key Structural Features:
- Quaternary Ammonium Core : A positively charged nitrogen atom bonded to two methyl groups, a prop-2-ynyl chain, and a 2-methylsulfonylsulfanylethyl substituent.
- Sulfonyl-Sulfide Linkage : The 2-methylsulfonylsulfanylethyl group introduces both electron-withdrawing (sulfonyl) and electron-donating (sulfide) effects.
- Propargyl Group : A terminal alkyne enabling cycloaddition reactions (e.g., Huisgen).
Comparison with Similar Compounds:
Key Differences :
Reactivity: The sulfonyl-sulfide chain in the target compound distinguishes it from simpler alkyl bromides (e.g., γ-n-amyl-γ-nonyl bromide), enabling dual reactivity in oxidation and alkylation reactions.
Thermal Stability : Compared to α-ethyl-n-hexyl bromide (b.p. 177–179°C), the target compound likely has lower volatility due to its polar sulfonyl group and bulky substituents .
Pharmaceutical Potential: Unlike 2-(prop-2-yn-1-ylthio)-benzimidazole (used in ADME optimization), the quaternary ammonium core of the target compound may reduce membrane permeability but enhance ionic interactions in drug delivery .
Pharmacokinetic and Toxicity Predictions
- Moderate bioavailability due to high polarity from the quaternary ammonium and sulfonyl groups.
- Potential renal excretion pathways, similar to other bromides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
